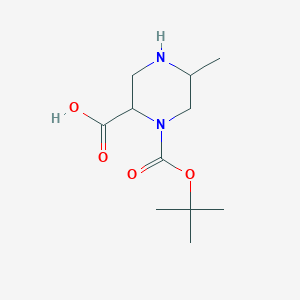
Acide 1-tert-butoxycarbonyl-5-méthyl-pipérazine-2-carboxylique
Vue d'ensemble
Description
The compound “1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid” is a derivative of piperazine, which is a common structural motif in many pharmaceuticals and agrochemicals . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of this compound involves the addition of the Boc group to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The Boc group is attached to one of the nitrogen atoms, and a carboxylic acid group is attached to one of the carbon atoms in the ring .Chemical Reactions Analysis
The Boc group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Applications De Recherche Scientifique
Synthèse de dérivés de la pipérazine
Ce composé est utilisé dans la préparation d'une série de dérivés de la pipérazine substitués par (m-phénoxy)phényle. Ces dérivés ont diverses applications, notamment comme médicaments potentiels .
Agent de terminaison dans la synthèse des polymères
Il sert d'étape de terminaison lors de la synthèse de lipopolymères α,β-poly(2-oxazoline) par polymérisation cationique vivante par ouverture de cycle .
Synthèse de pipérazines monosubstituées
Le composé est impliqué dans la synthèse de pipérazines monosubstituées, qui sont importantes pour créer des inhibiteurs de la gyrase de l'ADN de l'indazole. Ces inhibiteurs peuvent être importants dans le développement de nouveaux antibiotiques .
Groupe protecteur en synthèse organique
Le groupe tert-butoxycarbonyl (BOC) dérivé de ce composé est largement utilisé comme groupe protecteur en synthèse organique pour les amines .
Synthèse d'inhibiteurs doubles
Il est également utilisé dans la synthèse de molécules qui agissent comme inhibiteurs doubles de l'indolamine-2,3-dioxygénase 1 (IDO1) et de l'ADN polymérase gamma. Ces inhibiteurs ont des applications thérapeutiques potentielles dans le traitement du cancer .
Intermédiaire pour les molécules complexes
Ce composé sert d'intermédiaire dans la synthèse de molécules plus complexes, comme celles que l'on trouve dans divers produits Sigma-Aldrich utilisés pour la recherche scientifique .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid (hereafter referred to as the compound) is amines . The compound is used as a protecting group in organic synthesis, specifically for amines .
Mode of Action
The compound interacts with its targets through a process known as protection . The tert-butoxycarbonyl (BOC) group of the compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of BOC-protected amines .
Biochemical Pathways
The compound affects the biochemical pathway of amine synthesis . By acting as a protecting group, it prevents unwanted reactions involving the amine group during the synthesis of complex molecules . Once the synthesis is complete, the BOC group can be removed using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Pharmacokinetics
The compound’s solubility and stability can be influenced by factors such as temperature and ph .
Result of Action
The result of the compound’s action is the successful synthesis of complex molecules with amine groups . By protecting the amine group during synthesis, the compound allows for more precise control over the reactions, leading to higher yields and fewer unwanted byproducts .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the process of adding the BOC group to amines requires specific conditions, such as the presence of a base and an aqueous environment . Additionally, the removal of the BOC group requires the presence of strong acids .
Analyse Biochimique
Biochemical Properties
1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection of amine groups during peptide synthesis. The compound interacts with enzymes such as proteases and peptidases, which recognize and cleave peptide bonds. By protecting the amine group, 1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid prevents unwanted side reactions and ensures the selective formation of desired peptides . Additionally, it interacts with proteins and other biomolecules involved in peptide synthesis, facilitating the efficient production of peptides and proteins.
Cellular Effects
1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate cell function by affecting the activity of enzymes involved in signal transduction, such as kinases and phosphatases . It also impacts gene expression by interacting with transcription factors and regulatory proteins, leading to changes in the expression of specific genes. Furthermore, 1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid can alter cellular metabolism by influencing the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of 1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes and proteins, altering their activity and function . For example, it can inhibit the activity of proteases by binding to their active sites, preventing the cleavage of peptide bonds. Additionally, 1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. These interactions ultimately lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to 1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid may result in alterations in cellular function, including changes in gene expression and metabolic activity. These effects can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects may also be observed, where a specific dosage level is required to elicit a noticeable response. These dosage-dependent effects are crucial for determining the safe and effective use of 1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid in research and therapeutic applications.
Metabolic Pathways
1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as esterases and amidases, which cleave the tert-butoxycarbonyl group and release the active piperazine derivative . This metabolic transformation can influence the overall activity and function of 1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid in biological systems.
Transport and Distribution
Within cells and tissues, 1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . These interactions can affect the compound’s accumulation and distribution, influencing its overall activity and function. Additionally, the transport and distribution of 1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid can be influenced by factors such as cellular membrane permeability and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and modification. The subcellular localization of 1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid can influence its interactions with biomolecules and its overall impact on cellular processes.
Propriétés
IUPAC Name |
5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-7-6-13(8(5-12-7)9(14)15)10(16)17-11(2,3)4/h7-8,12H,5-6H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGQAQZOVIVETE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1)C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B1377981.png)
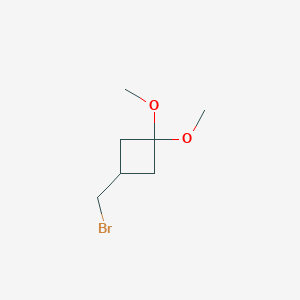
![Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1377983.png)
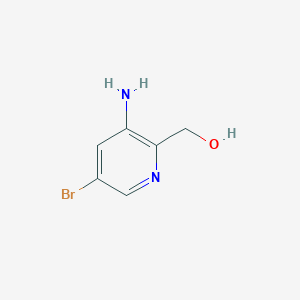
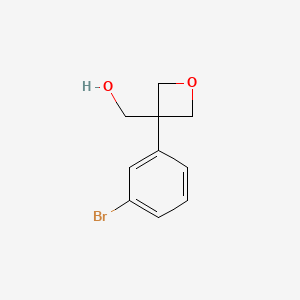
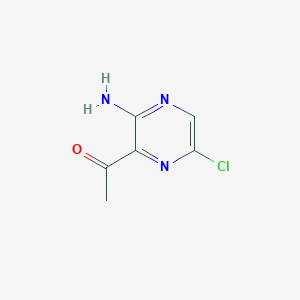

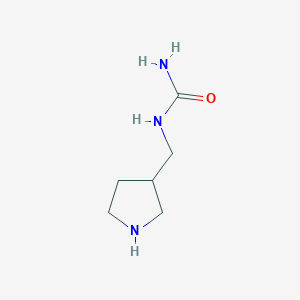
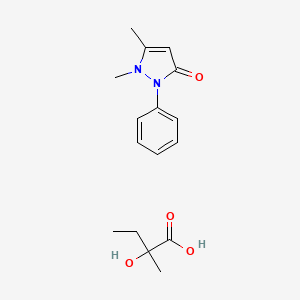
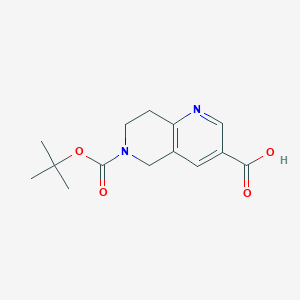
![7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1377999.png)



